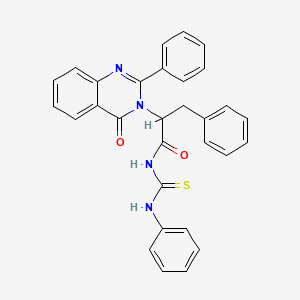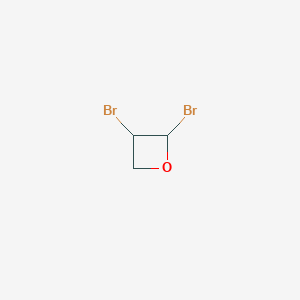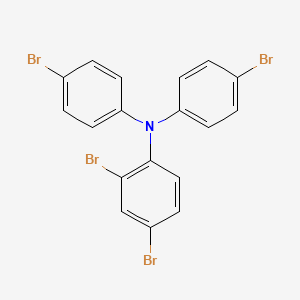
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is a chemical compound with the molecular formula C18H11Br4N. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of bromine atoms at specific positions on the phenyl rings, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline typically involves the bromination of N,N-bis(4-bromophenyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Grignard reagents, organolithium compounds.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a building block for hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of polytriarylamine semiconductors, which are essential for various electronic applications.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
作用機序
The mechanism of action of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline involves its interaction with specific molecular targets. The bromine atoms on the phenyl rings can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reagents used .
類似化合物との比較
Similar Compounds
- N,N-Bis(4-bromophenyl)aniline
- 4,4’-Dibromotriphenylamine
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in organic electronics and materials science .
特性
CAS番号 |
73087-80-6 |
|---|---|
分子式 |
C18H11Br4N |
分子量 |
560.9 g/mol |
IUPAC名 |
2,4-dibromo-N,N-bis(4-bromophenyl)aniline |
InChI |
InChI=1S/C18H11Br4N/c19-12-1-6-15(7-2-12)23(16-8-3-13(20)4-9-16)18-10-5-14(21)11-17(18)22/h1-11H |
InChIキー |
AZALBCPWZPOLEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
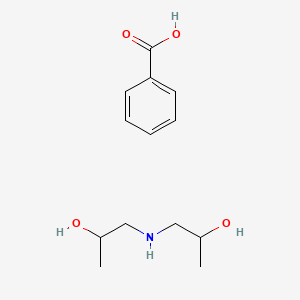
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
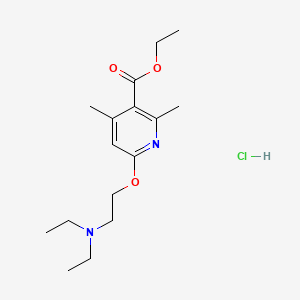
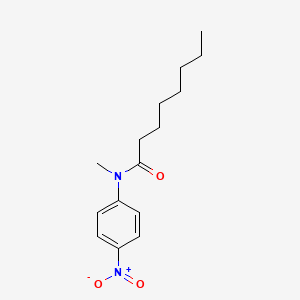
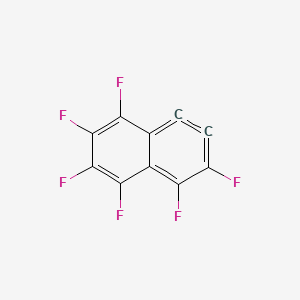
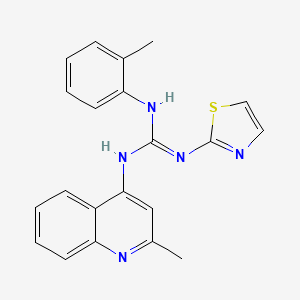
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
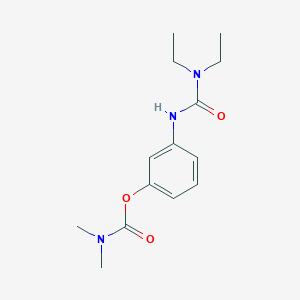
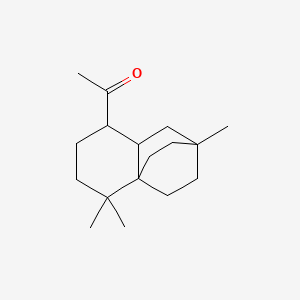
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
